molecular formula C9H9BrO3 B1505188 3-Bromo-4-methoxy-5-methylbenzoic acid CAS No. 808750-20-1

3-Bromo-4-methoxy-5-methylbenzoic acid

Cat. No. B1505188
CAS RN: 808750-20-1
M. Wt: 245.07 g/mol
InChI Key: FWHQYRNZHDJCGZ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-5-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is also known as 3-bromo-4-methoxy-5-methylbenzoate or BMMA. This compound is widely used in scientific research due to its unique properties, such as its ability to act as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-methylbenzoic acid is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the bromine atom and the carboxylic acid group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to be relatively non-toxic and has low environmental impact.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-4-methoxy-5-methylbenzoic acid in lab experiments is its ability to act as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 3-Bromo-4-methoxy-5-methylbenzoic acid in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a starting material for the synthesis of new dyes and fragrances. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

3-Bromo-4-methoxy-5-methylbenzoic acid is widely used in scientific research due to its unique properties. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a precursor for the synthesis of 3,4-dimethoxy-5-methylbenzyl alcohol, which is used as a fragrance in perfumes and soaps.

properties

IUPAC Name

3-bromo-4-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHQYRNZHDJCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701671
Record name 3-Bromo-4-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

808750-20-1
Record name 3-Bromo-4-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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